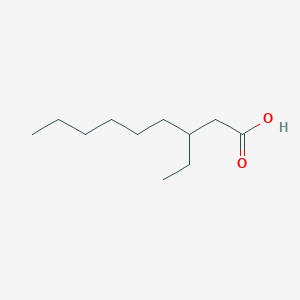

3-Ethylnonanoic acid

Vue d'ensemble

Description

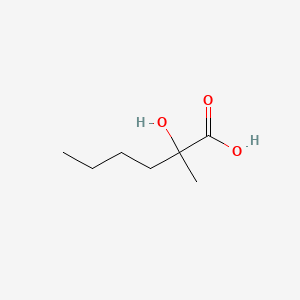

3-Ethylnonanoic acid is a chemical compound with the molecular formula C11H22O2 . It contains a total of 34 bonds, including 12 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group . The molecule consists of 22 Hydrogen atoms, 11 Carbon atoms, and 2 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of this compound includes a total of 34 bonds. There are 12 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group . The molecule consists of 22 Hydrogen atoms, 11 Carbon atoms, and 2 Oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that similar organic compounds often participate in acid-base reactions in aqueous solutions . Additionally, electroanalytical tools can be used to study redox-active intermediates formed chemically in solution .Applications De Recherche Scientifique

Catalytic Activity in Ethanol Dehydration

3-Ethylnonanoic acid plays a role in catalyzing ethanol dehydration, particularly when introduced into H-ZSM-5 zeolites. This process is crucial for converting bioethanol, a renewable feedstock, into ethylene, a key chemical in the synthesis of various essential products like plastics, fibers, rubbers, and solvents. The introduction of tri-coordinated Al 3+ species into H-ZSM-5 zeolites, which includes compounds like this compound, enhances catalytic activity and efficiency, thereby offering a sustainable alternative to petroleum and coal-based ethylene production (Wang et al., 2019).

Chemical Ionization in Mass Spectrometry

This compound has applications in mass spectrometry, specifically in selected ion flow tube mass spectrometry (SIFT-MS). It contributes to the chemical ionization of compounds, which is fundamental for their characterization and rapid, real-time trace analysis. The ion-molecular chemistry and kinetics of this compound are essential for accurately characterizing compounds like 4-alkyl branched-chain fatty acids and 3-methylindole using SIFT-MS (Castada et al., 2017).

Synthesis of Highly Oxygenated Cyclohexanone Derivatives

This compound is involved in chemical reactions leading to the synthesis of complex organic compounds. For instance, it reacts with silyl enol ethers to yield formal [4+2] cycloadducts, 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives. This reaction, facilitated by ethylaluminum dichloride as a Lewis acid, allows for the stereoselective preparation of highly oxygenated cyclohexanone derivatives, which are valuable in various chemical synthesis processes (Matsuo et al., 2009).

Enhancing Reactivity for Polybenzoxazine Formation

In material science, this compound derivatives, such as phloretic acid, serve as renewable building blocks to enhance the reactivity of molecules towards benzoxazine ring formation. This approach offers a sustainable alternative to phenol, enabling the specific properties of benzoxazine to be imparted to aliphatic –OH bearing molecules or macromolecules. This novel method holds potential for a wide range of applications due to the numerous –OH bearing compounds in materials science (Trejo-Machin et al., 2017).

Safety and Hazards

Mécanisme D'action

Mode of Action

They can also be incorporated into cell membranes, affecting their fluidity and function .

Biochemical Pathways

As a fatty acid, it may be involved in various metabolic processes, including beta-oxidation, the process by which fatty acids are broken down to generate energy .

Pharmacokinetics

Fatty acids in general are absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine and feces .

Result of Action

Fatty acids in general can affect a wide range of cellular processes, including energy production, membrane function, and signal transduction .

Propriétés

IUPAC Name |

3-ethylnonanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-8-10(4-2)9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWGPBWKHLXKDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methane](/img/structure/B3151300.png)

![ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3151354.png)

![2-[(4-aminophenyl)thio]-N-benzylacetamide](/img/structure/B3151361.png)